molecular formula C16H15N3O3 B11052717 Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B11052717
M. Wt: 297.31 g/mol
InChI Key: YRZARDRCCQJLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a sophisticated heterocyclic scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyrimidobenzimidazole core are of significant interest in the development of new therapeutic agents, as nitrogen-containing heterocycles are found in a majority of USFDA-approved small-molecule drugs . The 1-allyl substitution on this particular scaffold provides a versatile handle for further chemical modification via click chemistry or other coupling reactions, enabling researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. This aligns with modern diversity-oriented synthesis strategies, where aminoazoles and related structures are used as key building blocks to access a wide array of chemotypes from a single intermediate . The inherent structural features of this fused heterocyclic system make it a valuable template for investigating interactions with various biological targets, particularly enzymes. Researchers can utilize this compound as a core intermediate in multicomponent reactions or metal-nanoparticle-catalyzed syntheses to efficiently construct more complex polyheterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals . Its application is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 2-(4-oxo-1-prop-2-enylpyrimido[1,2-a]benzimidazol-2-yl)acetate

InChI

InChI=1S/C16H15N3O3/c1-3-8-18-11(10-15(21)22-2)9-14(20)19-13-7-5-4-6-12(13)17-16(18)19/h3-7,9H,1,8,10H2,2H3

InChI Key

YRZARDRCCQJLBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC=C

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

Key intermediates include:

  • 1H-2-Acetylbenzimidazole : Synthesized from o-phenylenediamine and lactic acid in hydrochloric acid, followed by oxidation with CrO₃ in acetic acid.

  • Allyl-Substituted Benzimidazole : Prepared by alkylating 1H-benzimidazole derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in acetone).

The acetyl group at the 2-position of benzimidazole facilitates subsequent cyclization with methyl glycinate derivatives to form the pyrimidine ring.

Stepwise Synthesis of Methyl (1-Allyl-4-Oxo-1,4-Dihydropyrimido[1,2-a]Benzimidazol-2-yl)Acetate

Method A: Cyclocondensation-Alkylation Sequence

This two-step protocol involves:

  • Formation of Pyrimido[1,2-a]Benzimidazole Core :

    • React 1-allyl-1H-benzimidazol-2-amine with methyl 3-oxobutanoate in refluxing ethanol.

    • Acid catalysis (e.g., p-toluenesulfonic acid) promotes cyclodehydration to yield 4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazole.

  • Esterification at C2 Position :

    • Treat the cyclized product with methyl bromoacetate in acetonitrile using K₂CO₃ as a base.

    • Tetra-n-butylammonium bromide (TBAB) is added as a phase-transfer catalyst to enhance reactivity.

Reaction Conditions and Yield

StepReagentsSolventTemperatureTimeYield
1Methyl 3-oxobutanoate, p-TsOHEthanolReflux12 h68%
2Methyl bromoacetate, K₂CO₃, TBABAcetonitrileRT8 h92%

Method B: One-Pot Multicomponent Reaction

A streamlined approach combines benzimidazole, allyl aldehyde, and methyl cyanoacetate in a single vessel:

  • Mechanism : The reaction proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure.

  • Optimization : Use of microwave irradiation at 100°C reduces reaction time from 12 h to 2 h, improving yield to 78%.

Structural and Spectroscopic Characterization

Crystallographic Analysis

X-ray diffraction of analogous compounds reveals:

  • The dihydroimidazole ring adopts a slightly distorted envelope conformation, with the allyl group orientated perpendicular to the mean plane.

  • Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize the ester moiety’s orientation.

Spectroscopic Data

FT-IR (ATR, cm⁻¹) :

  • 3082 (N–H stretch), 1731 (C=O ester), 1587 (C=N pyrimidine).
    ¹H NMR (500 MHz, CDCl₃) :

  • δ 1.24 (t, 3H, –OCH₂CH₃), 4.22 (q, 2H, –OCH₂–), 4.27 (s, 2H, N–CH₂CO), 5.15–5.30 (m, 2H, allyl CH₂), 5.90 (m, 1H, allyl CH).

Purification and Stability Considerations

  • Recrystallization : Ethanol or ethanol/water mixtures yield colorless crystals with >99% purity.

  • Stability : The compound is hygroscopic; storage under argon at −20°C is recommended.

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod B
Total Yield63%78%
Reaction Time20 h2 h
ScalabilityModerateHigh
Byproduct Formation12%5%

Method B’s microwave-assisted protocol offers superior efficiency, though Method A remains valuable for gram-scale synthesis.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing alkylation at N3 of benzimidazole can occur; using bulky bases (e.g., DBU) suppresses this side reaction.

  • Ester Hydrolysis : The methyl ester is susceptible to base-mediated hydrolysis; maintaining pH <8 during workup is critical .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplication
Acidic (HCl/H<sub>2</sub>O)6M HCl, reflux, 4–6 hrs (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid Precursor for carboxylate derivatives
Basic (NaOH/EtOH)NaOH (10%), reflux Sodium salt of the carboxylic acid Improves water solubility

Allyl Group Reactivity

The allyl substituent participates in electrophilic additions and cross-coupling:

Reaction TypeReagents/ConditionsOutcome
Electrophilic Addition Bromine (Br<sub>2</sub>), CCl<sub>4</sub>, 0°C Forms dibromide adduct at the allyl double bond .
Heck Coupling Pd(OAc)<sub>2</sub>, aryl halides, DMF Arylation at the allyl terminus to yield substituted analogs .

Heterocyclic Core Modifications

The pyrimido-benzimidazole system undergoes regioselective substitutions:

Nucleophilic Aromatic Substitution

Electron-deficient positions (C4, C7) react with nucleophiles:

PositionNucleophileConditionsProduct
C4Amines (RNH<sub>2</sub>)DMF, 80°C, 12 hrs 4-Amino derivatives (bioactive motifs)
C7Thiols (RSH)EtOH, K<sub>2</sub>CO<sub>3</sub>, reflux Thioether-linked conjugates

Oxidation/Reduction

  • Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the allyl group to a carboxylic acid .

  • Reduction : NaBH<sub>4</sub> selectively reduces the α,β-unsaturated carbonyl to a dihydro derivative .

Biological Activity-Driven Reactions

The compound serves as a scaffold for pharmacophore modifications:

Target ActivityReactionKey ModificationsReference
Anticancer Suzuki-Miyaura couplingIntroduction of aryl groups at C2
Antimicrobial Acylation (Ac<sub>2</sub>O/pyridine)Acetylated N3 position enhances lipophilicity

Degradation Pathways

Stability under harsh conditions:

ConditionDegradation ProductsMechanism
Strong acid (H<sub>2</sub>SO<sub>4</sub>, Δ)Benzimidazole-2-carboxylic acid Hydrolysis of pyrimidine ring
UV irradiationRadical-induced dimerization[2+2] Cycloaddition

Key Data Tables

Starting MaterialReagentsYield (%)Purity (HPLC)Source
2-AminobenzimidazoleAllyl diketone, InCl<sub>3</sub>68>95%
Meldrum’s acid derivativeSolvent-free, 150°C8298%

Table 2: Spectral Characterization Data

TechniqueKey SignalsInference
<sup>1</sup>H NMR δ 2.45 (s, COOCH<sub>3</sub>), δ 5.2–5.4 (allyl CH<sub>2</sub>)Confirms ester and allyl groups
IR 1720 cm<sup>-1</sup> (C=O ester)Validates carbonyl functionality

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate. The compound has been evaluated against various cancer cell lines with promising results.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of methyl derivatives against human cancer cell lines using the Sulforhodamine B assay. The results indicated that derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
1HCT1165.85
2MOLT-44.53
3SF-2956.00

These findings suggest that modifications in the structure of the compound can lead to enhanced anticancer properties, indicating a pathway for future drug development .

Antimicrobial Applications

The compound's structural features also suggest potential antimicrobial activity. Research has shown that similar compounds exhibit significant effects against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

In a comparative study of synthesized benzimidazole derivatives, the following results were obtained:

CompoundMicrobial StrainMIC (µg/mL)
AStaphylococcus aureus1.27
BEscherichia coli2.54
CCandida albicans1.43

The derivatives demonstrated notable antimicrobial effects, establishing their potential as therapeutic agents against infections .

Mechanism of Action

The mechanism of action of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate are best contextualized by comparing it with related derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of Pyrimido[1,2-a]benzimidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-allyl, 4-oxo, 2-(methyl acetate) ~357.35 Potential pharmacological activity; modified solubility due to allyl and ester groups
4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole 4-(4-methoxyphenyl), 2-methyl ~335.37 Enhanced aromaticity for electronic applications; methoxy group improves stability
1,4-Dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate 1,4-dimethyl, 2-oxo ~243.27 Crystallographic studies reveal planar structure; hydrogen-bonding interactions
Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate (QZ-5033) 4-oxo, 2-(methyl acetate) ~313.30 Industrial-grade availability (99% purity); used in organic synthesis
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid (HA-6435) 2-methyl, 4-oxo, 3-(acetic acid) ~287.27 Indazole fusion alters electronic properties; carboxylic acid enhances reactivity

Key Findings from Comparative Studies

Structural Flexibility vs. Compounds with methoxy or methyl groups (e.g., 4-(4-methoxyphenyl)-2-methyl derivative) exhibit enhanced thermal stability, making them suitable for electronic applications .

Pharmacological Potential: Pyrimido[1,2-a]benzimidazoles with ester or amide side chains (e.g., methyl acetate in the target compound) are hypothesized to interact with biological targets such as kinases or DNA, similar to imidazo[1,2-a]pyrimidine derivatives . The absence of an allyl group in QZ-5033 may reduce its membrane permeability compared to the target compound .

Synthetic Accessibility :

  • The synthesis of the target compound requires precise allylation steps, which are more complex than the methylation or arylation used in simpler derivatives .

Crystallographic Insights :

  • Studies on 1,4-dimethyl-2-oxo analogs using SHELX software revealed planar geometries and hydrogen-bonding networks, suggesting that the target compound’s allyl group may disrupt crystallinity .

Biological Activity

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving multicomponent reactions that incorporate pyrimidine and benzimidazole derivatives. These reactions often yield high purity and yield rates, making them suitable for further biological evaluations. The synthesis typically involves the reaction of allyl derivatives with appropriate carbonyl compounds under controlled conditions.

Biological Activity Overview

Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrimidine and pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, compounds were evaluated for their ability to inhibit cell proliferation in human cancer cell lines, demonstrating IC50 values in the low micromolar range (10–30 μM) .

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Recent evaluations have shown that it has a minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria ranging from 20 to 25 μg/mL. This activity is comparable to standard antibiotics like cefazolin, indicating its potential as an alternative antimicrobial agent .

Table 1: Biological Activity of this compound

Activity TypeTest OrganismsMIC (μg/mL)Reference
AnticancerVarious Cancer Cell Lines10–30
AntimicrobialStaphylococcus aureus20
Escherichia coli25
Enterococcus faecalis20

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in 2023, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Testing
A series of tests conducted on clinical isolates demonstrated that derivatives of this compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported inhibition zones ranging from 15 to 25 mm in diameter, showcasing its potential utility in treating resistant bacterial infections .

Q & A

Q. What are the common synthetic pathways for preparing methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate?

The compound is typically synthesized via cyclocondensation reactions. For example, describes the use of N-(substituted phenyl)-3-oxobutanamide, 2-aminobenzimidazole, and specialized aldehydes in DMF to form analogous pyrimido[1,2-a]benzimidazole scaffolds. Key steps include refluxing with catalysts (e.g., TsOH in o-xylene) and purification via column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR/IR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in DMSO-d6d_6 or CD3_3OD) confirm proton environments and carbonyl/allyl groups. IR identifies C=O (1650–1750 cm1^{-1}) and N-H stretches .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures. highlights Bruker diffractometers (Mo/Cu Kα radiation) for data collection, with paratone oil for cryoprotection .

Q. How does the solubility of this compound influence reaction design?

Solubility in polar aprotic solvents (DMF, DMSO) enables cyclocondensation, while poor aqueous solubility necessitates purification via silica chromatography. notes solubility challenges for intermediates like methyl 3-(benzimidazol-2-yl)propanoate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substitution patterns : Allyl and ester groups (e.g., methyl acetate) modulate electronic effects. shows thioxo-pyrimido triazines exhibit antibacterial activity against S. aureus via hydrophobic interactions .
  • Heteroatom replacement : Replacing oxygen with sulfur (e.g., thione analogs) alters binding affinity. demonstrates microwave-assisted synthesis of benzimidazo[1,2-c]quinazoline-6-thione derivatives .

Q. What computational methods validate experimental spectral or crystallographic data?

  • DFT calculations : Used to optimize geometry and predict NMR/IR spectra (e.g., Hirshfeld surface analysis in ).
  • Molecular docking : Models interactions with biological targets (e.g., DNA gyrase for antibacterial activity) .

Q. How are data contradictions resolved in spectral vs. crystallographic analyses?

  • Dynamic vs. static disorder : X-ray data may show static disorder in allyl groups, while NMR averages dynamic conformations. emphasizes SHELXL’s robust refinement for high-resolution data .
  • Tautomeric equilibria : pH-dependent shifts in 1H^{1}\text{H} NMR (e.g., 4-oxo vs. 4-hydroxy forms) are cross-validated via IR and mass spectrometry .

Q. What strategies improve reaction yields in multistep syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., achieves 94% yield in 20 minutes vs. 3 hours conventionally) .
  • Catalyst optimization : Pd2_2(dba)3_3/XPhos in enhances coupling efficiency for pyridin-3-yl derivatives .

Q. How are biological activity assays designed for this compound?

  • Antimicrobial testing : Broth microdilution (MIC against E. coli, S. aureus) as in .
  • Cytotoxicity screening : MTT assays on cancer cell lines, with SAR correlating substituent electronegativity and IC50_{50} values .

Methodological Tables

Q. Table 1. Key Synthetic Routes

StepReagents/ConditionsYieldReference
Cyclocondensation2-aminobenzimidazole, TsOH, o-xylene, reflux65–78%
Esterification3-(benzimidazol-2-yl)propanoic acid, methanol/H2_2SO4_489%
Microwave-assisted synthesisGraphite adsorbent, 300 W, 20 min94%

Q. Table 2. Spectral Data for Core Structure

TechniqueKey SignalsInterpretation
1H^{1}\text{H} NMR (DMSO-d6d_6)δ 2.45 (s, 3H, CH3_3), δ 5.20 (d, 2H, allyl), δ 8.10 (s, 1H, benzimidazole)Allyl and methyl ester confirmation
IR1725 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N)Ester and pyrimidine rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.